Product packaging for Pyridin-3-ylmethyl acetate(Cat. No.:CAS No. 10072-09-0)

Pyridin-3-ylmethyl acetate

Cat. No.: B156564
CAS No.: 10072-09-0
M. Wt: 151.16 g/mol
InChI Key: FPXVLCLVAIUGPW-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl acetate is an ester derivative of pyridine-3-methanol, where the hydroxyl group of the alcohol is replaced by an acetyl group. This compound is structurally characterized by a pyridine ring substituted at the 3-position with a methyl acetate moiety. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where pyridine derivatives are valued for their bioactivity and versatility in drug design .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B156564 Pyridin-3-ylmethyl acetate CAS No. 10072-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-ylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(10)11-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVLCLVAIUGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304278
Record name pyridin-3-ylmethyl acetate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10072-09-0
Record name 3-Pyridinemethanol, 3-acetate
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Record name 10072-09-0
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Record name pyridin-3-ylmethyl acetate
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Record name 3-Pyridinemethanol, 3-acetate
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Preparation Methods

Esterification of Pyridin-3-ylmethanol

The direct esterification of pyridin-3-ylmethanol with acetic anhydride or acetyl chloride represents the most straightforward route to Pyridin-3-ylmethyl acetate. This method leverages classical acid-catalyzed esterification, often employing sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts.

Reaction Conditions :

  • Molar Ratio : A 1:1.2 alcohol-to-acetic anhydride ratio ensures complete conversion .

  • Temperature : Reactions proceed optimally at 80–100°C under reflux .

  • Catalyst Loading : 5–10 mol% sulfuric acid achieves yields exceeding 85% .

Purification : Post-reaction neutralization with sodium bicarbonate, followed by extraction using diethyl ether and column chromatography (silica gel, hexane/ethyl acetate), yields >95% purity .

Data Table 1: Esterification Optimization

ParameterValue RangeOptimal ConditionYield (%)
Temperature (°C)60–1208088
Reaction Time (hours)1–4291
Catalyst (H₂SO₄ mol%)1–151093

Mechanistic Insight : Protonation of the hydroxyl group in pyridin-3-ylmethanol enhances electrophilicity, facilitating nucleophilic attack by acetic anhydride . The reaction follows second-order kinetics, with rate constants correlating with catalyst acidity .

Nucleophilic Substitution of 3-Chloromethylpyridine

Alternative routes exploit nucleophilic substitution using 3-chloromethylpyridine and acetate ions. This method avoids alcohol intermediates but requires stringent control over reaction conditions to minimize byproducts.

Reaction Protocol :

  • Solvent System : Dimethylformamide (DMF) or acetonitrile at 60–80°C .

  • Acetate Source : Potassium acetate (2.5 equiv) ensures complete substitution .

  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates .

Yield and Limitations :

  • Typical yields range from 70–75%, with residual 3-chloromethylpyridine (<5%) detected via GC-MS .

  • Side reactions include elimination to form 3-vinylpyridine, necessitating inert atmospheres .

Data Table 2: Substitution Reaction Parameters

ParameterValue RangeOptimal ConditionYield (%)
Temperature (°C)50–907073
Reaction Time (hours)4–8675
TBAB Loading (mol%)0–10578

Hydrolysis of this compound Derivatives

Indirect synthesis via hydrolysis of higher esters (e.g., benzyl or tert-butyl esters) provides a route to this compound. This method is advantageous when handling sensitive intermediates.

Case Study :

  • Starting Material : Benzyl pyridin-3-ylmethyl carbonate .

  • Hydrolysis Agent : 6N HCl in dioxane/water (1:1) at 50°C for 3 hours .

  • Esterification : Subsequent treatment with acetyl chloride in pyridine yields the target compound (82% overall yield) .

Challenges :

  • Competing hydrolysis of the pyridine ring necessitates pH control (pH 4–6) .

  • Residual benzyl alcohol requires azeotropic distillation for removal .

Catalytic Hydrogenation and Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance efficiency. Catalytic hydrogenation of nitrile precursors followed by esterification exemplifies this approach.

Process Overview :

  • Hydrogenation : 3-Cyanopyridine undergoes hydrogenation over Raney nickel at 120°C and 50 bar H₂ to yield pyridin-3-ylmethanol .

  • Esterification : In-line mixing with acetic anhydride and Amberlyst-15 catalyst produces this compound (94% conversion) .

Data Table 3: Industrial Production Metrics

ParameterValue
Throughput (kg/h)12.5
Purity (%)99.8
Catalyst Lifetime (h)1500

Advantages :

  • Continuous removal of water via molecular sieves shifts equilibrium toward ester formation .

  • Automated pH and temperature control minimize side reactions .

Comparative Analysis of Synthetic Routes

Efficiency Metrics :

  • Esterification : Highest yield (93%) but requires pure pyridin-3-ylmethanol .

  • Substitution : Lower yield (75%) but avoids alcohol synthesis .

  • Industrial Flow : Best for scale-up, albeit with high capital costs .

Cost-Benefit Considerations :

  • Raw material costs favor esterification (acetic anhydride: $0.5/kg vs. 3-chloromethylpyridine: $12/kg) .

  • Environmental impact: Flow processes reduce solvent waste by 40% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylmethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Pyridin-3-ylmethyl acetate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the synthesis of pyridine derivatives which have significant biological activity. The compound can be synthesized through various methods, including esterification of pyridin-3-ylmethanol with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Table 1: Synthesis Methods for this compound

MethodReaction ConditionsYield (%)
Esterification with AnhydrideMild conditions, base presentHigh
Continuous Flow ProcessesOptimized for efficiencyVariable

Biological Applications

In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. Its derivatives have shown potential therapeutic applications, particularly as precursors in drug development. For instance, compounds derived from pyridine structures have been explored for their interactions with various biological targets, including enzymes involved in metabolic pathways .

Pharmaceutical Development

The compound has been investigated for its role in developing pharmaceuticals targeting specific diseases. For example, this compound derivatives have been studied as potential inhibitors of protein tyrosine kinases, which are crucial in cancer pathways. The design and synthesis of these derivatives have shown promising results in inhibiting tumor growth in vitro .

Case Study: Inhibition of Cancer Cell Lines

Recent studies evaluated the cytotoxic effects of synthesized compounds based on this compound against breast cancer cell lines MDA-MB-231 and MCF-7. One compound exhibited significant cytotoxicity at a concentration of 6.25 μM, highlighting the therapeutic potential of pyridine derivatives in oncology .

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and fine chemicals. Its role as a building block in synthesizing various chemical products makes it valuable for manufacturers seeking to develop new formulations or improve existing ones .

Environmental Applications

Recent research has explored the use of pyridine-based compounds as catalysts in green chemistry applications. For instance, a samarium complex derived from pyridin-3-ylmethyl thiourea has been employed as a nanocatalyst for the environmentally friendly synthesis of tetrazoles . This application aligns with green chemistry principles by promoting sustainable practices and reducing hazardous waste.

Mechanism of Action

The mechanism of action of pyridin-3-ylmethyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may undergo hydrolysis to release pyridin-3-ylmethanol and acetic acid. The released pyridin-3-ylmethanol can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Pyridin-3-ylmethyl acetate with structurally related pyridine derivatives, focusing on molecular properties, synthesis, and applications.

Structural and Physicochemical Properties

A comparison of key parameters is summarized below:

Compound Name Molecular Formula Molecular Weight logP PSA (Ų) Key Applications
This compound C₈H₉NO₂ ~151.16* ~1.2* ~39.19* Pharmaceutical intermediate
(3-Methylpyridin-2-yl)methyl acetate C₉H₁₁NO₂ 165.19 1.45 39.19 Research chemical
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 137.14 0.98 52.32 Drug synthesis intermediate
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 187.24 1.05 38.33 Bioactive compound development

*Estimated based on structural analogs.

Key Observations:

  • Substituent Position: The 3-position of the pyridine ring in this compound distinguishes it from derivatives like (3-methylpyridin-2-yl)methyl acetate, where substituents alter electronic properties and steric effects.
  • logP and Solubility: this compound exhibits a moderate logP (~1.2), suggesting balanced lipophilicity for membrane permeability. Comparatively, 2-(pyridin-3-yl)acetic acid has a lower logP (0.98) due to its carboxylic acid group, enhancing water solubility .
  • Polar Surface Area (PSA): The acetate group contributes to a PSA of ~39.19 Ų, similar to (3-methylpyridin-2-yl)methyl acetate, which is favorable for drug-likeness .

Biological Activity

Pyridin-3-ylmethyl acetate (C8H9NO2), also known as 3-pyridylmethyl acetate, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its antibacterial and anticancer properties, as well as its role in enzyme-catalyzed reactions.

This compound is synthesized from 3-pyridylmethanol through a straightforward acylation reaction. The compound is characterized by its yellow oil appearance and has been analyzed using various spectroscopic techniques, including NMR and IR spectroscopy, confirming its structure and purity .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. A series of compounds derived from pyridine have been evaluated for their in vitro antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis.

  • Minimum Inhibitory Concentrations (MIC) : The derivatives exhibited moderate antibacterial activity, with MIC values ranging from 32 to 256 μg/ml against S. aureus, indicating potential for further development as antibacterial agents .

Anticancer Activity

This compound has also shown promise in cancer research. In vitro studies on breast cancer cell lines, such as MDA-MB-231 and MCF-7, demonstrated that certain derivatives could significantly reduce cell viability at low concentrations.

CompoundCell LineConcentration (μM)Effect on Cell Viability
1fMDA-MB-2316.25Significant decrease
1dMDA-MB-23125Significant decrease
1bMDA-MB-23150Moderate decrease
1aMDA-MB-231100No significant effect

These findings suggest that the structural features of this compound derivatives play a crucial role in their biological activities, particularly their ability to interact with specific cellular pathways involved in cancer progression .

The mechanisms underlying the biological activities of this compound are still being elucidated. For antibacterial activity, it is hypothesized that the compound interacts with bacterial cell membranes or specific enzymes involved in cell wall synthesis. The introduction of substituents on the pyridine ring can enhance binding affinity to bacterial targets, thereby improving efficacy .

For anticancer effects, docking studies have indicated that these compounds may bind to key proteins involved in cell signaling pathways, such as AKT1. This interaction can lead to altered cellular responses, promoting apoptosis or inhibiting proliferation in cancer cells .

Case Studies

  • Antibacterial Evaluation : A study focused on synthesizing derivatives of this compound found that modifications could lead to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds with specific functional groups showed improved MIC values compared to standard antibiotics .
  • Cancer Cell Studies : Research on the cytotoxic effects of this compound derivatives revealed varying degrees of effectiveness across different breast cancer cell lines. The most active compounds were further investigated for their mechanisms of action using molecular dynamics simulations .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimization of Derivatives : Further modification of the compound's structure may lead to enhanced biological activity and selectivity.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for evaluating therapeutic potential and safety.
  • Mechanistic Studies : Understanding the precise molecular interactions involved in the biological activity will aid in rational drug design.

Q & A

Q. What are the recommended methods for synthesizing pyridin-3-ylmethyl acetate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 3-pyridinemethanol with acetic anhydride or acetyl chloride in the presence of a base catalyst (e.g., pyridine or DMAP). Key parameters for optimization include:

  • Temperature : Elevated temperatures (50–80°C) improve reaction rates but may increase side reactions.
  • Solvent : Anhydrous conditions (e.g., dichloromethane or THF) minimize hydrolysis.
  • Catalyst loading : 5–10 mol% DMAP enhances regioselectivity. Characterization by ¹H/¹³C NMR and FT-IR is critical to confirm ester formation and monitor purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is classified as a respiratory and eye irritant (H319/H335). Recommended precautions include:

  • Use of fume hoods and PPE (gloves, goggles).
  • Storage in airtight containers away from moisture and oxidizers.
  • Emergency measures: Flush eyes with water for 15 minutes (if exposed) and seek medical attention for persistent irritation .

Q. How can researchers validate the purity of this compound using analytical techniques?

Purity assessment involves:

  • HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Gas chromatography-mass spectrometry (GC-MS) for volatile byproduct identification.
  • Elemental analysis to verify C/H/N/O composition. Consistency in melting point and refractive index measurements further supports purity validation .

Advanced Research Questions

Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs), and how does its structure influence coordination chemistry?

Pyridin-3-ylmethyl groups act as N-donor ligands in MOFs, enabling coordination with metals like Zn²⁺ or Co²⁺. For example, in MOF {[Zn₂(OBZ)₂L₁]·4DMF}ₙ, the ligand L₁ (containing pyridin-3-ylmethyl groups) facilitates 3D network formation. Key factors:

  • Steric effects : The methyl acetate group modulates ligand flexibility and pore size.
  • Solvent choice : DMF or DMSO enhances solubility during crystallization. X-ray crystallography (using SHELXL for refinement) is critical for structural validation .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from:

  • Solvent polarity : Chemical shifts vary in CDCl₃ vs. DMSO-d₆.
  • Tautomeric equilibria : Pyridine ring protonation states affect peak splitting. Mitigation strategies:
  • Compare data with computational simulations (DFT-based NMR predictions).
  • Standardize solvent and temperature conditions across studies .

Q. What methodologies are effective for studying the compound’s reactivity in nucleophilic acyl substitution reactions?

Kinetic studies using stopped-flow spectroscopy or in situ IR can track reaction progress. For example:

  • Aminolysis : React with primary amines (e.g., benzylamine) in THF, monitoring acetate displacement via TLC.
  • Activation energy calculation : Use the Arrhenius equation with rate constants measured at multiple temperatures. Side products (e.g., acetylated amines) require isolation via column chromatography .

Q. How can computational modeling predict the thermodynamic stability of this compound in solution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate:

  • Solvation free energy : Compare polar (water) vs. nonpolar (hexane) solvents.
  • Tautomer stability : Assess resonance structures of the pyridine ring. Validation against experimental enthalpy of formation data (e.g., from calorimetry) ensures accuracy .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing discrepancies in catalytic performance of this compound-derived MOFs?

Use multivariate analysis (e.g., PCA or ANOVA) to isolate variables like:

  • Metal-ligand bond length vs. gas adsorption capacity.
  • Surface area (BET) vs. catalytic turnover frequency. Outlier detection via Grubbs’ test identifies anomalous data points .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

  • Document critical parameters (e.g., stirring rate, drying time).
  • Use standard reference materials (e.g., NIST-traceable reagents).
  • Share raw data (e.g., NMR FID files) in supplementary materials for independent verification .

Tables for Key Data

Analytical Technique Key Parameters Application
X-ray CrystallographySpace group, R-factorMOF structure validation
GC-MSRetention time, m/z fragmentationByproduct identification
DFT CalculationsGibbs free energy (ΔG)Reactivity prediction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridin-3-ylmethyl acetate
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